Cas no 86-58-8 (quinolin-8-ylboronic acid)
quinolin-8-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- Quinolin-8-ylboronic acid
- 8-quinolinylboronic acid
- quinolin-8-yl-8-boronic acid
- Quinoline-8-boronic acid
- Quinoline-8-boronic Acid (contains varying amounts of Anhydride)
- 8-quinoline boronic acid
- 8-QUINOLINEBORONIC ACID,DIMER
- 8-Quinolineboronic acid
- (Quinolin-8-yl)boronic acid
- BORONIC ACID, 8-QUINOLINYL-
- 5QS1A25IJ6
- 8-Quinolinylboronic acid;Quinolin-8-ylboronic acid
- 8-Boronoquinoline
- 8-QUINOLYLBORONIC ACID
- Quinoline-8-boronicacid
- 8-Quinolineboronic acid [MI]
- Boronic acid, B-8-quinolinyl-
- PubChem1881
- 8-Quinolylboranic acid
- PubChem17349
- quinoli
- OL10103
- BP-13340
- KXJJSKYICDAICD-UHFFFAOYSA-N
- SCHEMBL421392
- 86-58-8
- AM87262
- Z381540916
- DTXSID00370270
- J-515993
- J-524184
- Q0086
- FT-0603696
- 5-CARBOXYFLUORESCEINN-SUCCINIMIDYLESTER
- MFCD01114698
- RB2071
- AI-372/25005762
- F0001-2146
- AKOS002662607
- quinolin-8-boronic acid
- AC-5101
- Q27262755
- 8-Quinolinylboronic acid, technical grade
- 8-quinolinyl boronic acid
- AB08338
- UNII-5QS1A25IJ6
- EN300-212532
- CS-W000988
- DS-14459
- SY019962
- 8-Quinolineboronic acid (6CI, 7CI, 8CI)
- B-8-Quinolinylboronic acid (ACI)
- Boronic acid, 8-quinolinyl- (9CI)
- 8-Quinolinylboronic acid(contains varying amounts of Anhydride)
- DB-024717
- ALBB-011847
- quinolin-8-ylboronic acid
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- MDL: MFCD01114698
- Inchi: 1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H
- InChI Key: KXJJSKYICDAICD-UHFFFAOYSA-N
- SMILES: OB(C1C2C(=CC=CN=2)C=CC=1)O
- BRN: 147522
Computed Properties
- Exact Mass: 173.06500
- Monoisotopic Mass: 173.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 53.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.28
- Melting Point: >300 °C (lit.)
- Boiling Point: 160-165°C
- Flash Point: 195.9 °C
- PSA: 53.35000
- LogP: -0.08540
- Merck: 8069
- Solubility: Not determined
quinolin-8-ylboronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
quinolin-8-ylboronic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinolin-8-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011059-1g |
8-Quinolineboronic acid |
86-58-8 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 011059-5g |
8-Quinolineboronic acid |
86-58-8 | 98% | 5g |
£39.00 | 2022-03-01 | |
| Fluorochem | 011059-10g |
8-Quinolineboronic acid |
86-58-8 | 98% | 10g |
£58.00 | 2022-03-01 | |
| Fluorochem | 011059-25g |
8-Quinolineboronic acid |
86-58-8 | 98% | 25g |
£117.00 | 2022-03-01 | |
| Fluorochem | 011059-100g |
8-Quinolineboronic acid |
86-58-8 | 98% | 100g |
£351.00 | 2022-03-01 | |
| Alichem | A189000869-25g |
Quinoline-8-boronic acid |
86-58-8 | 97% | 25g |
$178.26 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0086-1G |
Quinoline-8-boronic Acid (contains varying amounts of Anhydride) |
86-58-8 | 1g |
¥70.00 | 2024-04-15 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q123563-1g |
quinolin-8-ylboronic acid |
86-58-8 | 97% | 1g |
¥92.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q123563-250mg |
quinolin-8-ylboronic acid |
86-58-8 | 97% | 250mg |
¥49.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q123563-5g |
quinolin-8-ylboronic acid |
86-58-8 | 97% | 5g |
¥368.90 | 2023-09-01 |
quinolin-8-ylboronic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 3
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 1 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
quinolin-8-ylboronic acid Raw materials
quinolin-8-ylboronic acid Preparation Products
quinolin-8-ylboronic acid Suppliers
quinolin-8-ylboronic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Quinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on quinolin-8-ylboronic acid
Quinolin-8-ylboronic Acid: A Versatile Intermediate in Modern Medicinal Chemistry
The quinolin-8-ylboronic acid, identified by the CAS No. 86-58-8, represents a critical scaffold in contemporary medicinal chemistry and drug discovery. This compound, classified as an aryl boronic acid derivative, has garnered significant attention due to its unique reactivity and structural versatility. Its core structure—a quinoline ring substituted with a boronic acid moiety at the 8-position—enables diverse applications in organic synthesis, particularly in the construction of bioactive molecules through Suzuki-Miyaura cross-coupling reactions. Recent advancements have further expanded its utility in targeting protein-protein interactions and developing novel therapeutics for cancer and neurodegenerative disorders.
Structurally, quinolin-8-ylboronic acid exhibits a planar aromatic system stabilized by resonance effects, while the boronic acid group imparts nucleophilic character under mild reaction conditions. This dual functionality allows it to act as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, studies published in the Journal of Medicinal Chemistry (2023) highlighted its role in creating analogs of histone deacetylase inhibitors (HDACis), where the boron-containing moiety enhanced cellular permeability without compromising catalytic activity. Such findings underscore its potential for improving drug delivery systems and pharmacokinetic profiles.
In recent years, researchers have leveraged CAS No. 86-58-8-based compounds to address challenges in targeted therapy. A groundbreaking study from Nature Communications (2024) demonstrated that conjugating this compound with peptide ligands enabled selective inhibition of oncogenic kinases like BRAF V600E. The boron-centered reactivity facilitated site-specific click chemistry modifications, resulting in agents with sub-nanomolar IC₅₀ values against melanoma cell lines. These results position quinolin-8-ylboronic acid as a promising tool for developing next-generation precision medicines.
The synthesis of quinolin-8-boronic acid has evolved from traditional Stille coupling methods to more sustainable protocols involving microwave-assisted solvent-free conditions. Innovations reported in Green Chemistry (2023) achieved >95% yield using recyclable ionic liquids as media, significantly reducing environmental footprints compared to conventional approaches. Such advancements align with current industry trends toward eco-friendly manufacturing practices while maintaining high-purity standards required for pharmaceutical applications.
Beyond small-molecule drug design, this compound plays a pivotal role in supramolecular chemistry and materials science. Research groups at MIT recently utilized its coordination properties to develop self-assembled nanostructures capable of selectively binding amyloid-beta peptides—a hallmark of Alzheimer’s disease pathology. The boron moiety mediated reversible interactions with peptide hydroxyl groups under physiological conditions, offering a novel strategy for diagnostic imaging agents and therapeutic delivery systems.
In preclinical models, derivatives incorporating CAS No. 86-58-"This section intentionally left blank""Please ensure all technical terms remain properly emphasized without markdown syntax"
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